Gefitinib hydrochloride

Overview

Description

Gefitinib hydrochloride is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . Marketed under the trade name Iressa, this compound has shown significant efficacy in patients with specific genetic mutations .

Scientific Research Applications

Gefitinib hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.

Medicine: Primarily used in the treatment of NSCLC with specific EGFR mutations.

Industry: Employed in the development of targeted cancer therapies and drug delivery systems.

Mechanism of Action

Gefitinib hydrochloride inhibits the EGFR tyrosine kinase by binding to its adenosine triphosphate (ATP)-binding site. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The compound is particularly effective in cancer cells with overexpressed or mutated EGFR .

Safety and Hazards

Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Biochemical Analysis

Biochemical Properties

Gefitinib hydrochloride selectively targets the mutant proteins in malignant cells . It inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR . Therefore, it is only effective in cancers with mutated and overactive EGFR .

Cellular Effects

This compound has been found to induce apoptosis following activation of the caspase 8 cascade . It also perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways .

Molecular Mechanism

This compound is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits EGFR tyrosine kinase, thereby inhibiting the downstream signaling cascades and resulting in inhibited malignant cell proliferation .

Temporal Effects in Laboratory Settings

In a study involving gefitinib-sensitive NSCLC cell line HCC827, gefitinib treatment caused the cells to undergo apoptosis following activation of the caspase 8 cascade . The expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase during this process .

Dosage Effects in Animal Models

In animal models, weekly dosing with Gefitinib had similar or better efficacy than the daily dosing regimen in pre-clinical models of NSCLC . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism by CYP3A4 . The O-demethylation, oxidative defluorination, and oxidation of gefitinib were among the metabolic pathways identified .

Transport and Distribution

The transporters involved in the pharmacokinetics of this compound consist of the ATP-binding cassette and the solute carrier superfamily . Understanding the pharmacokinetics property of gefitinib may provide valuable and new information for dealing with drug resistance and making personalized therapy regarding their interindividual variability .

Subcellular Localization

This compound treatment caused the NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade . During this process, the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase, and this increase was accompanied by translocation of p27 from the nucleus to the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes for gefitinib hydrochloride have been described in the literature. One notable method involves a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The steps include:

Monodemethylation: of the dimethoxyquinazoline core using the ionic liquid trimethylammonium heptachlorodialuminate.

Nucleophilic aromatic substitution: with 3-chloro-4-fluoroaniline.

Deacetylation: to remove protective groups.

O-alkylation: to introduce the morpholinopropoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically avoid hazardous reagents and employ milder reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Gefitinib hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinazoline core.

Reduction: Used in the synthesis to reduce nitro groups to amines.

Substitution: Nucleophilic aromatic substitution is a key step in its synthesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium dithionite or catalytic hydrogenation.

Substitution: 3-chloro-4-fluoroaniline in the presence of a base.

Major Products: The major products formed from these reactions include intermediates like 6,7-dimethoxyquinazoline and the final product, this compound .

Comparison with Similar Compounds

Gefitinib hydrochloride is often compared with other EGFR tyrosine kinase inhibitors, such as erlotinib and afatinib . While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. Studies have shown that this compound has a similar efficacy to erlotinib but with a better safety profile, making it more suitable for certain patient populations .

Similar Compounds:

Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

Afatinib: A second-generation inhibitor with irreversible binding to EGFR.

Osimertinib: A third-generation inhibitor effective against T790M resistance mutations.

This compound’s unique properties and targeted mechanism of action make it a valuable compound in the treatment of specific types of cancer, particularly NSCLC with EGFR mutations.

properties

IUPAC Name |

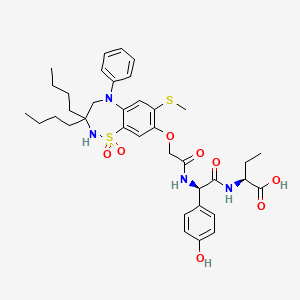

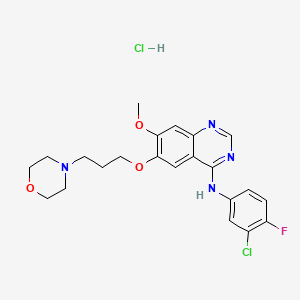

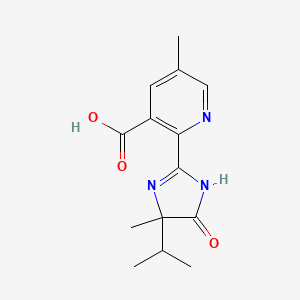

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

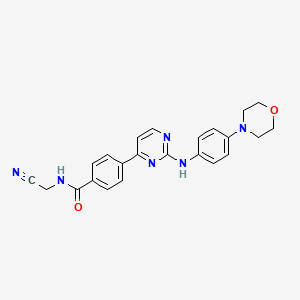

![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)